4-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride is a chemical compound characterized by its unique molecular structure and potential applications in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 287.84 g/mol. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological pathways and receptor interactions.
4-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride is classified as a piperidine derivative, which is a category of compounds known for their diverse biological activities. This classification suggests potential uses in pharmacology, particularly in the development of drugs targeting the central nervous system.
The synthesis of 4-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride typically involves the following steps:
The process may involve controlling parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity. Industrial production may utilize automated systems for consistency and efficiency .
The molecular structure of 4-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride consists of a piperidine ring substituted with a propylphenoxyethyl group. The structural formula can be represented as follows:
This structure contributes to its chemical reactivity and biological properties.
4-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the reaction pathways and yields. For instance, using potassium permanganate in acidic conditions can facilitate oxidation effectively .
The mechanism of action for 4-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific receptors in biological systems, particularly those related to neurotransmission. It is hypothesized that this compound modulates receptor activity, influencing various physiological processes.
While specific receptor targets may vary, studies suggest that compounds within this class often interact with dopamine or serotonin receptors, potentially offering therapeutic effects for neurological disorders .
4-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride has several significant applications:
4-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride demonstrates significant antiproliferative effects by inducing cell cycle arrest at the G1/S phase transition. Preclinical studies show that the compound disrupts cyclin-dependent kinase (CDK) activation, leading to downregulation of cyclin D1 and phosphorylation of retinoblastoma (Rb) protein. This mechanism effectively halts uncontrolled division in carcinoma cell lines, including breast (MCF-7) and colon (HCT-116) cancer models. The structural flexibility of the piperidine ring enables optimal binding to cell cycle regulatory proteins, while the phenoxyethyl chain enhances cellular permeability [5].
Table 1: Antiproliferative Effects of Piperidine Derivatives
Compound | Cancer Cell Line | IC₅₀ (μM) | Primary Target |
---|---|---|---|
4-[2-(2-Propylphenoxy)ethyl]piperidine | MCF-7 | 12.4 ± 0.8 | Cyclin D1/CDK4 complex |
Cisplatin (control) | MCF-7 | 8.9 ± 0.5 | DNA crosslinking |
The compound promotes intrinsic apoptosis through mitochondrial pathway activation, evidenced by increased Bax/Bcl-2 expression ratios (≥3.5-fold) and caspase-9 cleavage. In xenograft models, treatment resulted in a 60% reduction in tumor volume compared to controls, correlating with elevated cytochrome c release and PARP-1 fragmentation. Molecular docking simulations indicate that the protonated piperidine nitrogen forms hydrogen bonds with Bcl-2’s hydrophobic cleft, disrupting its anti-apoptotic function. These findings position the compound as a template for developing pro-apoptotic agents targeting Bcl-2 family proteins [5].
Structural analogs of 4-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride exhibit high affinity for serotonin receptors (5-HT1A, Kᵢ = 7.8–15.1 nM), attributable to the phenoxypiperidine pharmacophore. The ethylphenoxy moiety enables π-π stacking with Phe residue in transmembrane domain 6 of 5-HT1A, while the protonated piperidine nitrogen forms salt bridges with Asp116. This binding profile enhances G-protein coupled potassium channel activation, modulating neuronal excitability. The 2-propyl substituent optimizes receptor selectivity by sterically hindering off-target binding to α₁-adrenergic receptors [4] [5].
Multitarget activity against serotonin transporters (SERT, Kᵢ = 7.8 nM), norepinephrine transporters (NET, Kᵢ = 10.5 nM), and histamine H₃ receptors (H₃R, Kᵢ = 5.5 nM) suggests therapeutic potential for depression. In vivo studies show reduced immobility time (≥50%) in murine forced swim tests (FST) without locomotor stimulation, indicating antidepressant efficacy. The compound’s CLogP (2.8) and hydrogen-bond donor count (1) align with blood-brain barrier permeability requirements, supporting CNS bioavailability [4] [5].
Table 2: CNS Receptor Binding Affinity Profiles
Target | Kᵢ (nM) | Molecular Interaction | Therapeutic Implication |
---|---|---|---|
5-HT1A | 7.8–15.1 | Salt bridge (Asp116), π-π stacking (Phe361) | Antidepressant, anxiolytic |
SERT | 7.8 | Hydrophobic pocket occupancy | SSRI-like activity |
NET | 10.5 | Cation-π interaction (Tyr152) | SNRI-like activity |
H₃R | 5.5 | Allosteric modulation of histamine release | Cognitive enhancement |
The compound inhibits key oncogenic kinases (e.g., MAPK14/p38α, IC₅₀ = 0.42 μM) by competitively binding to the ATP pocket. Molecular dynamics simulations reveal hydrogen bonding between the piperidine nitrogen and kinase hinge residue Met109. Additionally, it allosterically modulates protein phosphatase 2A (PP2A), enhancing dephosphorylation of Akt (Ser473). This dual kinase/phosphatase regulation disrupts survival signals in tumor microenvironments [5].
Downstream effects include suppression of PI3K/Akt/mTOR and Ras/Raf/MEK pathways, reducing tumor metabolic adaptation. In triple-negative breast cancer models, treatment decreased glucose uptake by 70% via GLUT1 translocation inhibition. The propylphenoxy group facilitates membrane integration, allowing direct interaction with lipid raft-associated signaling complexes. Metabolomic analyses further show depletion of NAD⁺ pools (≥40%), impairing PARP-mediated DNA repair mechanisms in malignant cells [5].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8